Chidamide

Overview

Description

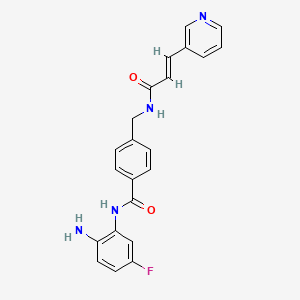

Chidamide, also known as Tucidinostat, is an oral subtype-selective histone deacetylase (HDAC) inhibitor . It inhibits Class I HDAC1, HDAC2, HDAC3, as well as Class IIb HDAC10 . It was first approved for the treatment of relapsed or refractory peripheral T-cell lymphoma by the China Food and Drug Administration in 2014 . It was also approved under the name Hiyasta (HBI-8000) in Japan in 2021 .

Synthesis Analysis

The synthesis of Chidamide involves the preparation of 3-Pyridineacrylic acid from 3-pyridine carboxaldehyde by Knoevenagel reaction . This is then converted to the title compound by 2 steps of acetylation in the presence of N, N’-carbonyl diimida-zole . The final product can be up to 99.76% pure .Chemical Reactions Analysis

Chidamide treatment significantly decreased the expression of type I HDACs, uncleaved Caspase-3 and p21 and increased the ratio of Bax/Bcl-2 expression .Physical And Chemical Properties Analysis

Chidamide has a molecular formula of C22H19FN4O2 and a molecular weight of 390.4 g/mol .Scientific Research Applications

Cancer Treatment and Tumor Suppression

Chidamide has been shown to inhibit the activity of HDAC1, 2, 3, and 10, which are involved in tumor growth and survival. It induces growth arrest and apoptosis in blood and lymphoid-derived tumor cells, making it a potential treatment for various cancers .

Immune System Modulation

This compound activates natural killer cell- and antigen-specific CD8+ cytotoxic T lymphocyte-mediated cellular antitumor immunity. This suggests its use in enhancing the body’s immune response against tumor cells .

Epigenetic Regulation

Chidamide can regulate abnormal epigenetic functions of tumors, which is crucial for controlling gene expression patterns involved in tumor progression .

Combination Therapy

Studies have explored the use of Chidamide in combination with other drugs like prednisone, etoposide, and lenalidomide, showing promising results in treating refractory or relapsed B-cell NHL and T-cell or natural killer/T-cell lymphoma .

Autologous Stem Cell Transplantation (ASCT)

Chidamide combined with chemotherapy has shown promise in ASCT, particularly with the Chi-BEAM conditioning regimen for T-cell lymphoma patients who received CR/PR to first-line chemotherapy .

Sensitization to Chemotherapy

It has been found that Chidamide can increase the sensitivity of refractory or relapsed acute myeloid leukemia (AML) to anthracycline drugs by inhibiting the HDAC3-AKT-P21-CDK2 signaling pathway .

Mechanism of Action

Target of Action

Chidamide, also known as CS055/HBI-8000, is an orally bioavailable histone deacetylase (HDAC) inhibitor . It specifically inhibits HDAC subtypes 1, 2, 3, and 10 . HDACs are enzymes that remove acetyl groups from histones and non-histone proteins, thereby altering the transcription of oncogenes and tumor suppressor genes .

Mode of Action

Chidamide modulates abnormal epigenetic regulation of chromatin remodeling in cancer by inhibiting relevant HDAC subtypes . This inhibition increases the acetylation level of chromatin histones, resulting in alterations to gene expression (i.e., epigenetic changes) in multiple signal transduction pathways . These changes lead to cell cycle inhibition and apoptosis induction of tumor cells .

Biochemical Pathways

Chidamide affects several biochemical pathways. It enhances the chemotaxis function of circulating PD-1 (+) cells from patients with peripheral T-cell lymphomas (PTCLs), which may reshape the tumor microenvironment to an anti-tumor phenotype . It also regulates the PI3K/AKT/mTOR signaling pathway, promoting cell cycle arrest and apoptosis in diffuse large B-cell lymphoma cells . Furthermore, chidamide promotes Mcl-1 degradation through the ubiquitin-proteasome pathway, suppressing the maintenance of mitochondrial aerobic respiration by Mcl-1, and resulting in inhibition of pancreatic cancer cell proliferation .

Pharmacokinetics

Chidamide is approved in China for relapsed or refractory PTCL at a dose of 30 mg twice per week . It has a relatively long half-life of 16.8–18.3 hours, and a dose-related increase in maximum concentration (Cmax) and area under the curve (AUC) is observed . It is absorbed through the intestinal tract and distributed into tissues rapidly, with the highest level found in the kidney, followed by the spleen, heart, lung, brain, and liver .

Result of Action

Chidamide’s action results in several molecular and cellular effects. It dose-dependently inhibits cell proliferation, causes G0/G1 cycle arrest, and triggers apoptosis in transformed follicular lymphoma cells . It also down-regulates Bcl-2 and survivin, and induces the cleavage of PARP in certain cell lines . Moreover, it has been shown to increase the sensitivity of non-small cell lung cancer to Crizotinib by decreasing c-MET mRNA methylation .

Action Environment

The action, efficacy, and stability of Chidamide can be influenced by environmental factors. For instance, it has been suggested that there might be a positive feedback loop in cells that controls the homeostasis of m6A modification for adaptive responses of cells to environmental factors, including chidamide . .

Safety and Hazards

Future Directions

Chidamide has shown promise in the treatment of various conditions. For instance, it has been used in combination with chemotherapy for the treatment of hormone receptor-positive advanced breast cancer . Furthermore, it has been suggested that Chidamide may have potential in reshaping the tumor microenvironment to an anti-tumor phenotype and synergizing with checkpoint inhibitors .

properties

IUPAC Name |

N-(2-amino-5-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHHICFWKXDFOW-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348099 | |

| Record name | N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chidamide | |

CAS RN |

1883690-47-8 | |

| Record name | N-(2-Amino-5-fluorophenyl)-4-(((1-oxo-3-(3-pyridinyl)-2-propen-1-yl)amino)methyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883690478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-AMINO-5-FLUOROPHENYL)-4-(((1-OXO-3-(3-PYRIDINYL)-2-PROPEN-1-YL)AMINO)METHYL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462284YV3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

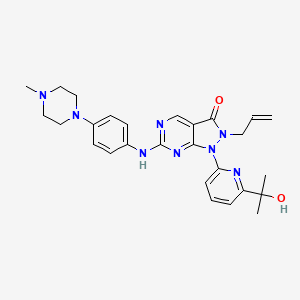

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

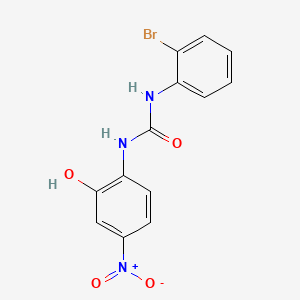

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1h-1,2,4-Triazol-3-Yl}amino)benzenesulfonamide](/img/structure/B1683902.png)

![6-[(E)-Hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B1683910.png)